molecular formula C17H18N2O3 B5955928 N-[1-(2-methoxyanilino)-1-oxopropan-2-yl]benzamide

N-[1-(2-methoxyanilino)-1-oxopropan-2-yl]benzamide

Cat. No.: B5955928
M. Wt: 298.34 g/mol
InChI Key: WLUMPWWVWLVKAO-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyanilino)-1-oxopropan-2-yl]benzamide is a chemical compound known for its diverse applications in scientific research. This compound features a benzamide moiety linked to a methoxyaniline group, making it a valuable molecule in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyanilino)-1-oxopropan-2-yl]benzamide typically involves the reaction of 2-methoxyaniline with a suitable acylating agent, followed by the introduction of a benzamide group. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxyanilino)-1-oxopropan-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of catalysts like iron(III) chloride.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-[1-(2-methoxyanilino)-1-oxopropan-2-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyanilino)-1-oxopropan-2-yl]benzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular pathways, leading to the modulation of biological processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-methoxyanilino)-1-oxobutan-2-yl]-2-(4-methoxybenzamido)benzamide
  • N-(Pyridin-3-yl)benzamide derivatives

Uniqueness

N-[1-(2-methoxyanilino)-1-oxopropan-2-yl]benzamide stands out due to its specific structural features, such as the methoxyaniline group, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable molecule for targeted research applications.

Properties

IUPAC Name

N-[1-(2-methoxyanilino)-1-oxopropan-2-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-12(18-17(21)13-8-4-3-5-9-13)16(20)19-14-10-6-7-11-15(14)22-2/h3-12H,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUMPWWVWLVKAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1OC)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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